N4-(3-Bromophenyl)quinazoline-4,6-diamine

Catalog No.
S724840
CAS No.
169205-78-1
M.F
C14H11BrN4
M. Wt
315.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(3-Bromophenyl)quinazoline-4,6-diamine

CAS Number

169205-78-1

Product Name

N4-(3-Bromophenyl)quinazoline-4,6-diamine

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6-diamine

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

InChI

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI Key

IZQHULBHKPGOAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

The exact mass of the compound N4-(3-Bromophenyl)quinazoline-4,6-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N4-(3-Bromophenyl)quinazoline-4,6-diamine (CAS 169205-78-1) is a highly specialized 4-anilinoquinazoline building block, primarily utilized as the direct precursor for irreversible epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors. Structurally, it features a 3-bromophenyl group at the N4 position—critical for anchoring the molecule in the hydrophobic pocket of the kinase ATP-binding site—and a reactive primary amine at the 6-position. This 6-amino group serves as the essential attachment point for electrophilic warheads, most notably acryloyl chloride, to generate covalent Michael acceptor drugs such as PD 168393. For pharmaceutical procurement and process chemistry, sourcing this pre-assembled, pre-reduced diamine is highly preferred over earlier intermediates, as it bypasses complex chemoselective reduction steps and directly enables late-stage functionalization [1].

Substituting N4-(3-Bromophenyl)quinazoline-4,6-diamine with closely related analogs fundamentally compromises either the synthetic process or the final pharmacological profile. Using the upstream nitro-intermediate, N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine, introduces severe manufacturability issues, as standard catalytic hydrogenation of the nitro group frequently causes concurrent debromination of the 3-bromophenyl ring, destroying the pharmacophore. Alternatively, substituting the 3-bromo moiety with a 3-chloro or 3-fluoro group (e.g., N4-(3-Chlorophenyl)quinazoline-4,6-diamine) alters the steric volume and halogen-bonding characteristics of the final drug, significantly reducing its binding affinity and residence time in the EGFR kinase domain. Therefore, for the synthesis of optimal sub-nanomolar covalent inhibitors, the exact 3-bromo-6-amino substitution pattern is strictly non-negotiable [1].

Elimination of Debromination Risk During Nitro Reduction

The synthesis of 6-aminoquinazolines from their 6-nitro precursors is notoriously difficult when an aryl bromide is present. Attempting to reduce N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine using standard Pd/C hydrogenation results in significant hydrogenolysis, yielding >40-50% of the debrominated N4-phenylquinazoline-4,6-diamine impurity. While chemoselective methods (e.g., Fe/AcOH or SnCl2) can mitigate this, they cap isolated yields at ~70-80% and complicate purification with heavy metal waste. Procuring the pre-reduced N4-(3-Bromophenyl)quinazoline-4,6-diamine directly provides >98% pure starting material, completely bypassing the debromination risk and improving the overall process mass intensity (PMI) of the synthetic route [1].

Evidence DimensionIsolated yield of pure 6-amino product and impurity profile
Target Compound Data>98% purity, 100% retention of the critical 3-bromo pharmacophore (direct procurement)
Comparator Or BaselineN4-(3-Bromophenyl)-6-nitroquinazolin-4-amine (requires reduction, yielding ~70-80% with up to 50% debromination under standard Pd/C H2)
Quantified DifferenceEliminates a 20-30% yield loss and severe debromination side reactions associated with late-stage nitro reduction.
ConditionsStandard catalytic hydrogenation vs. direct procurement of the reduced diamine.

Bypassing the chemoselective reduction step saves time, eliminates heavy metal waste from alternative reduction methods, and ensures high purity for subsequent acylation.

Optimal Steric Fit for Sub-Nanomolar Kinase Inhibition

The 3-bromophenyl substitution is precisely calibrated for the hydrophobic pocket of the EGFR kinase domain. When this precursor is acylated to form the covalent inhibitor PD 168393, the resulting drug achieves an exceptional IC50 of 0.88 nM against EGFR. In contrast, utilizing a 3-chloro or unsubstituted aniline precursor yields final inhibitors with significantly reduced steric complementarity, often resulting in a 2- to 10-fold drop in target affinity. The larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) maximizes hydrophobic contacts within the ATP-binding cleft, making this specific precursor essential for achieving maximum potency [1].

Evidence DimensionEGFR kinase inhibition (IC50) of the downstream acrylamide derivative
Target Compound DataIC50 = 0.88 nM (as PD 168393, utilizing the 3-bromo precursor)
Comparator Or Baseline3-chloro or unsubstituted aniline analogs (typically >2-10 nM IC50)
Quantified DifferenceThe 3-bromo substitution drives sub-nanomolar potency, outperforming lighter halogen analogs by up to an order of magnitude.
ConditionsIn vitro EGFR kinase autophosphorylation assay.

Procuring the 3-bromo precursor guarantees that the final synthesized TKI will possess the optimal binding kinetics and maximal potency required for advanced oncology research.

Streamlining Late-Stage Electrophilic Functionalization

Starting a synthesis from 4-chloroquinazoline-6-amine requires an initial SNAr cross-coupling with 3-bromoaniline. This reaction typically demands elevated temperatures (80-100 °C) in polar solvents and yields ~75-85% of the product, often requiring tedious recrystallization to remove unreacted toxic aniline. By sourcing N4-(3-Bromophenyl)quinazoline-4,6-diamine directly, chemists can immediately proceed to the final, high-yielding step: the acylation of the 6-amine. Reaction of this target compound with acryloyl chloride at 0 °C proceeds rapidly, delivering the final covalent inhibitor in >90% yield with minimal purification required [1].

Evidence DimensionSynthetic steps and overall yield to final covalent inhibitor
Target Compound Data1 step (direct acylation), >90% yield
Comparator Or Baseline4-chloroquinazoline-6-amine (2 steps: SNAr coupling then acylation, ~75-85% overall yield)
Quantified DifferenceReduces synthetic steps by 50% and improves overall yield to the final drug by >15-25%.
ConditionsStandard laboratory synthesis of 6-acrylamido-4-anilinoquinazolines.

Starting from the pre-assembled N4-arylated scaffold accelerates library synthesis and avoids the handling of toxic free anilines in the laboratory.

Synthesis of Irreversible EGFR/HER2 Inhibitors

As the direct precursor to PD 168393 and related covalent TKIs, this compound is the ideal starting material for developing novel Michael acceptor-based oncology drugs targeting Cys773 in EGFR [1].

Development of Kinase-Targeted PROTACs

The reactive 6-amine provides a perfect synthetic handle for attaching E3 ligase recruiting linkers (e.g., via amide bond formation), while the 3-bromophenyl group ensures high-affinity anchoring to the kinase domain, making it highly valuable for targeted protein degradation research [1].

Activity-Based Protein Profiling (ABPP) Probes

By coupling the 6-amine to an alkyne- or fluorophore-tagged electrophile, researchers can utilize this scaffold to synthesize highly specific chemical probes for mapping kinase active sites in complex proteomes[1].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Dates

Last modified: 08-15-2023
Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology

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